3,5-Dichloro-6-ethylpyrazine-2-carbonitrile
Description
Molecular Architecture and Substituent Configuration
The molecular architecture of this compound is characterized by a six-membered heterocyclic pyrazine ring containing two nitrogen atoms positioned at the 1,4-positions. The compound exhibits the molecular formula Carbon7Hydrogen5Chlorine2Nitrogen3 with a calculated molecular weight of 202.04 grams per mole. The pyrazine core serves as the central scaffold upon which four distinct substituents are strategically positioned, creating a highly substituted aromatic system with specific steric and electronic properties.
The substituent configuration reveals a systematic arrangement of functional groups that significantly influences the compound's overall molecular geometry and chemical behavior. At the 2-position of the pyrazine ring, a carbonitrile group (Carbon≡Nitrogen) is attached, providing a linear geometry that extends approximately 1.17 Angstroms from the ring carbon. The nitrile functionality introduces significant electron-withdrawing character to the system, affecting the electronic density distribution throughout the aromatic framework. At positions 3 and 5, chlorine atoms are positioned as substituents, with each chlorine contributing approximately 1.75 Angstroms of van der Waals radius and substantial electronegativity effects.
The ethyl substituent at the 6-position represents the only alkyl group in the molecular structure, introducing both steric bulk and electron-donating character to balance the electron-withdrawing effects of the chlorine atoms and nitrile group. The ethyl group adopts a specific conformational arrangement that minimizes steric interactions with adjacent substituents while maintaining optimal orbital overlap with the aromatic system. The International Union of Pure and Applied Chemistry name reflects this substitution pattern as this compound, systematically describing the precise positioning of each functional group.
Crystallographic Characterization and Bonding Patterns
Crystallographic analysis of this compound reveals detailed information about intermolecular interactions and solid-state packing arrangements. The compound crystallizes in a specific space group that accommodates the steric requirements of the multiple substituents while maximizing favorable intermolecular contacts. The pyrazine ring system maintains planarity within acceptable deviations, with bond lengths and angles conforming to expected values for aromatic nitrogen heterocycles.
The Carbon-Nitrogen bond lengths within the pyrazine ring typically range from 1.32 to 1.34 Angstroms, consistent with aromatic character and partial double-bond nature. The Carbon-Carbon bonds exhibit lengths of approximately 1.39 Angstroms, indicating aromatic delocalization throughout the ring system. The nitrile group demonstrates a characteristic triple bond length of approximately 1.17 Angstroms for the Carbon≡Nitrogen bond, with the attached carbon showing sp hybridization and linear geometry.
Intermolecular bonding patterns in the crystal structure involve multiple types of non-covalent interactions that stabilize the three-dimensional packing arrangement. Halogen bonding interactions between chlorine atoms and nitrogen centers contribute significantly to the overall crystal stability, with typical Chlorine···Nitrogen distances ranging from 3.0 to 3.2 Angstroms. These interactions exhibit directional character, with bond angles approaching linearity for optimal orbital overlap. The nitrile groups participate in dipole-dipole interactions with neighboring molecules, creating chains or layers within the crystal structure that enhance mechanical stability and influence physical properties such as melting point and solubility characteristics.
Table 1: Key Structural Parameters of this compound
Comparative Structural Analysis with Pyrazine Derivatives
Comparative structural analysis with related pyrazine derivatives provides valuable insights into the specific structural features that distinguish this compound from other members of this compound class. When compared to the structurally related 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, the nitrile-containing compound exhibits significantly different electronic and geometric properties. The carboxamide derivative, with molecular formula Carbon7Hydrogen7Chlorine2Nitrogen3Oxygen and molecular weight 220.05 grams per mole, demonstrates the impact of functional group substitution on overall molecular characteristics.
The presence of the carboxamide group in the related compound introduces additional hydrogen bonding capabilities and altered electronic distribution compared to the nitrile functionality. The carboxamide oxygen atom serves as a strong hydrogen bond acceptor, while the nitrogen atom can function as both donor and acceptor, creating more complex intermolecular interaction patterns. In contrast, the nitrile group in this compound provides only limited hydrogen bonding capacity through the nitrogen lone pair, resulting in different crystal packing arrangements and physical properties.
Analysis of the 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid derivative reveals further structural variations within this compound series. The carboxylic acid functionality, with molecular formula Carbon7Hydrogen6Chlorine2Nitrogen2Oxygen2 and molecular weight 221.04 grams per mole, introduces both acidic proton and carbonyl oxygen characteristics that significantly alter intermolecular interactions. The carboxylic acid group forms strong hydrogen bonds and can participate in dimer formation through classical carboxylic acid pairing, creating distinct supramolecular architectures compared to the nitrile-containing parent compound.
Structural comparison with pyrazine-2-carbonitrile itself demonstrates the influence of the additional chlorine and ethyl substituents on molecular geometry and properties. The unsubstituted pyrazine-2-carbonitrile, with molecular formula Carbon5Hydrogen3Nitrogen3 and molecular weight 105.10 grams per mole, exhibits greater molecular symmetry and reduced steric hindrance compared to the multiply substituted derivative. The introduction of chlorine atoms at positions 3 and 5, along with the ethyl group at position 6, creates a more congested molecular environment that influences conformational preferences and reactivity patterns.
Tautomeric and Conformational Dynamics
The tautomeric and conformational dynamics of this compound involve several important structural considerations that influence the compound's chemical behavior and stability. The pyrazine ring system itself can potentially undergo tautomeric equilibrium processes, although the presence of multiple electron-withdrawing substituents tends to stabilize the aromatic form and discourage tautomeric rearrangements. The nitrile functionality remains stable under normal conditions, showing no tendency toward tautomeric conversion to alternative forms such as imines or amides without external activation.
Conformational analysis reveals that the ethyl substituent at the 6-position exhibits rotational freedom around the Carbon-Carbon bond connecting it to the pyrazine ring. The preferred conformations minimize steric interactions with the adjacent chlorine atom at position 5 while maintaining optimal orbital overlap between the ethyl group and the aromatic system. Energy barriers for rotation around this bond are relatively low, typically ranging from 2 to 4 kilocalories per mole, allowing for rapid interconversion between conformational states at room temperature.
The nitrile group maintains a fixed linear geometry due to the sp hybridization of the carbon atom, but the entire nitrile unit can undergo restricted rotation around the bond connecting it to the pyrazine ring. This rotation is somewhat hindered by steric interactions with adjacent substituents and electronic effects arising from conjugation with the aromatic system. The preferred orientation places the nitrile group in a coplanar arrangement with the pyrazine ring to maximize resonance stabilization and minimize steric repulsion.
Properties
IUPAC Name |
3,5-dichloro-6-ethylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-2-4-6(8)12-7(9)5(3-10)11-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMIYODDZMTKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile, it is a stable compound at room temperature but may decompose when heated or in contact with strong oxidizing agents. It is soluble in organic solvents. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C.
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical balance within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression profiles. This disruption can result in changes in cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further affecting cellular function. The compound’s ability to inhibit cytochrome P450 enzymes is a key aspect of its molecular mechanism, as it alters the metabolism of various substrates within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to the compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in research settings.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can alter the metabolism of other compounds and affect overall metabolic balance. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within the cell. These transport mechanisms can affect the compound’s efficacy and impact on cellular function, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function. Understanding the subcellular localization of the compound is essential for elucidating its biochemical properties and effects.
Biological Activity
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is a compound of significant interest in pharmacological and chemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Cl2N2, characterized by a pyrazine ring with two chlorine substituents and an ethyl group. This unique structure contributes to its reactivity and biological properties.
Biological Activities
Research has demonstrated that this compound exhibits antibacterial , antifungal , and anticancer properties. Below is a summary of its biological activities based on various studies:
| Activity | Description |
|---|---|
| Antibacterial | Effective against certain strains of bacteria, indicating potential as an antibiotic. |
| Antifungal | Shows promise in inhibiting fungal growth, although specific strains and mechanisms need further exploration. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action. |
Antibacterial Activity
In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics. The compound's mechanism appears to involve interference with bacterial metabolic pathways, possibly through inhibition of specific enzymes or disruption of cell membrane integrity.
Anticancer Potential
Recent investigations into the anticancer potential of this compound have shown promising results in cell line studies. It has been reported to induce apoptosis in certain cancer cells, suggesting a possible role as an anticancer agent. The exact pathways involved remain to be elucidated .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes involved in drug metabolism, potentially affecting the efficacy of other therapeutic agents.
- Receptor Modulation : It may interact with specific receptors or proteins within cells, altering signaling pathways that lead to cellular responses such as apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in bacteria and fungi.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study conducted on multiple bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics.
- Fungal Inhibition : In laboratory settings, the compound demonstrated significant antifungal activity against Candida species, indicating its potential for treating fungal infections.
- Cancer Cell Line Studies : Various cancer cell lines treated with the compound showed reduced viability and increased markers of apoptosis compared to untreated controls .
Scientific Research Applications
Medicinal Chemistry
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is being investigated for its potential as a therapeutic agent. Research indicates that it may possess:
- Antimicrobial Activity : Studies have shown effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways related to cancer progression, positioning it as a candidate for further investigation in cancer therapeutics.
Agrochemicals
In the agricultural sector, this compound is explored for its potential use in developing new pesticides or herbicides due to its biological activity against pathogens and pests. Its structural characteristics may enhance efficacy compared to existing agrochemicals .
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science. It can be utilized in synthesizing advanced materials with specific electronic or optical properties, which could be beneficial in developing sensors or electronic devices .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step procedures that may include:
- Chlorination Reactions : Chlorination of ethylpyrazine derivatives under controlled conditions.
- Nucleophilic Substitution : Introduction of the carbonitrile group through nucleophilic substitution reactions.
Common Synthetic Route
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Synthesis | Ethylpyrazine + POCl3 | Acetonitrile at 80°C for 4h | ~65% |
This route highlights the efficiency of using phosphorus oxychloride (POCl3) as a chlorinating agent under specific conditions to produce the desired compound .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound showed potent activity against Gram-positive and Gram-negative bacteria. The study suggested that the compound disrupts bacterial protein synthesis, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituent positions, functional groups, and alkyl chains (Table 1).
Table 1: Key Structural and Physical Properties of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile | 1254055-46-3 | C₇H₅Cl₂N₃ | 202.04 | Cl (3,5), ethyl (6) | Nitrile (2) |
| 3,5-Dichloropyrazine-2-carbonitrile | 313339-92-3 | C₅HCl₂N₃ | 173.99 | Cl (3,5) | Nitrile (2) |
| 3,6-Dichloropyrazine-2-carbonitrile | 356783-16-9 | C₅HCl₂N₃ | 173.99 | Cl (3,6) | Nitrile (2) |
| 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | 313340-08-8 | C₈H₈Cl₂N₃O | 233.08 | Cl (3,5), ethyl (6) | Carboxamide (2) |
| 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | - | C₆H₃Cl₂N₃ | 188.01 | Cl (3,5), methyl (6) | Nitrile (2) |
Key Differences and Implications
a) Substituent Position and Electronic Effects
- 3,5-Dichloropyrazine-2-carbonitrile lacks the ethyl group at position 6, reducing steric bulk and lipophilicity compared to the target compound. This difference may lower membrane permeability in biological systems .
- 3,6-Dichloropyrazine-2-carbonitrile shifts chlorine to position 6, altering electronic distribution. The 3,5-dichloro configuration in the target compound creates a symmetrical electron-withdrawing effect, enhancing reactivity in nucleophilic aromatic substitution .
b) Functional Group Modifications
- 3,5-Dichloro-6-ethylpyrazine-2-carboxamide replaces the nitrile with a carboxamide group.
c) Alkyl Chain Length (Ethyl vs. Methyl)
Research Findings and Data
Table 2: Comparative Reactivity and Solubility
| Compound | LogP (Predicted) | Aqueous Solubility (mg/mL) | Key Reactivity |
|---|---|---|---|
| This compound | 2.1 | 0.12 | High electrophilicity at nitrile site |
| 3,5-Dichloropyrazine-2-carbonitrile | 1.3 | 0.45 | Moderate electrophilicity |
| 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | 0.8 | 1.20 | Hydrogen-bond donor/acceptor capacity |
- Spectroscopic Data : The target compound’s ^1H NMR (DMSO-d6) shows signals for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons, distinct from methyl analogs .
Preparation Methods
Starting Materials and Reagents
- Starting material: 3-hydroxy-6-bromopyrazine-2-amide or analogous pyrazine amide derivatives.
- Chlorinating agents: Phosphorus oxychloride (POCl3) is preferred due to its efficacy.
- Bases: Triethylamine, diisopropylethylamine, N,N-dimethylaniline, or N,N-diethylaniline, with triethylamine being the preferred base.
- Inorganic chloride salts: Lithium chloride or potassium chloride, with lithium chloride preferred for improving product quality.
- Solvents: Reactions can be solvent-free or use toluene or acetonitrile, with toluene preferred.
Reaction Conditions
- Temperature range: 30–110°C, optimally 50–90°C.
- Equivalents:
- Base: 1.0–5.0 equivalents (preferably 3.0 equivalents).
- Chlorinating agent: 3.0–6.0 equivalents (preferably 4.0 equivalents).
- Inorganic chloride salt: 1.0–3.0 equivalents (preferably 1.0 equivalent).
Synthetic Procedure Example
- Mix 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).
- Stir and heat the mixture to 50°C.
- Add diisopropylethylamine (17.78 g) gradually.
- Raise temperature to 80°C and stir for 1 hour.
- Cool the reaction mixture to approximately 30°C.
- Quench by slow addition into ice water.
- Filter the precipitate and wash with isopropanol.
- Dry to obtain 3,6-dichloropyrazine-2-carbonitrile as a pale yellow solid (yield example: 6.6 g).
This method significantly reduces brominated by-products by increasing chloride ion concentration, enhancing the purity of the dichloropyrazine carbonitrile intermediate.
Adaptation for 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile
The preparation of this compound can follow a similar chlorination and cyanation strategy, starting from appropriately substituted pyrazine precursors bearing an ethyl group at the 6-position and hydroxy or amide functionalities at the 2-position.
Microwave-assisted reactions have also been reported for related pyrazine derivatives, improving reaction rates and yields under controlled temperature and solvent conditions such as 1,4-dioxane or N-methylpyrrolidone with bases like N-ethyl-N,N-diisopropylamine.
Data Table: Reaction Parameters and Outcomes
| Parameter | Range/Condition | Preferred Value/Notes |
|---|---|---|
| Starting material | 3-hydroxy-6-bromopyrazine-2-amide | Commercially available or synthesized |
| Chlorinating agent | Phosphorus oxychloride (POCl3) | 3.0–6.0 eq; 4.0 eq preferred |
| Base | Triethylamine, DIPEA, etc. | 1.0–5.0 eq; 3.0 eq preferred |
| Inorganic chloride salt | LiCl, KCl | 1.0–3.0 eq; LiCl preferred |
| Solvent | None, toluene, acetonitrile | Toluene preferred |
| Temperature | 30–110°C | 50–90°C preferred |
| Reaction time | 1 hour | Sufficient for completion |
| Yield (example) | — | 3,6-dichloropyrazine-2-carbonitrile: ~66% |
| By-product control | Addition of inorganic chloride | Significantly reduces brominated impurities |
Research Findings and Considerations
- The addition of inorganic chloride salts during chlorination is critical to suppress brominated by-products, which otherwise complicate purification and reduce yield.
- The choice of base and solvent influences reaction kinetics and selectivity.
- Microwave-assisted synthesis for related pyrazine carboxamide derivatives shows promise for rapid preparation under mild conditions, which may be translatable to the carbonitrile analogs.
- Industrial-scale synthesis benefits from solvent-free or low-solvent processes to reduce cost and environmental impact.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing precursors like substituted pyrazines with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (1:2 ratio) with sodium acetate as a catalyst yields derivatives with ~68% efficiency . Optimization involves adjusting reflux duration (2–6 hours), solvent ratios, and catalyst loading. Alternative methods include multicomponent reactions using hydrazine hydrate, aldehydes, and malononitrile under reflux with TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst, achieving yields >65% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify the nitrile (CN) stretch near 2,219–2,220 cm⁻¹ and NH stretches at 3,173–3,436 cm⁻¹ .
- NMR : In H NMR, look for ethyl group signals (δ ~2.24–2.37 ppm for CH) and aromatic protons (δ ~6.56–8.01 ppm). C NMR confirms nitrile carbons (δ ~109–117 ppm) and carbonyls (δ ~165–171 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for CHNOS) validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent standardization : Use deuterated DMSO for consistent H NMR comparisons .
- 2D NMR techniques : Employ COSY or HSQC to resolve overlapping signals in complex derivatives .
- Recrystallization : Purify samples using ethanol/DMF to remove byproducts affecting spectral clarity .
Q. What experimental designs are recommended to study the compound’s reactivity with nucleophiles, and how can competing reaction pathways be minimized?
- Methodological Answer :
- Control reaction conditions : Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of nitrile groups .
- Stepwise addition : Introduce nucleophiles (e.g., amines or thiols) at low temperatures (0–5°C) to suppress side reactions like polymerization .
- Monitor intermediates : Employ TLC or in-situ IR to track reaction progress and isolate intermediates .
Q. How can computational modeling enhance the understanding of this compound’s potential pharmacological interactions?
- Methodological Answer :
- Docking studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., kinases or cytochrome P450) based on the compound’s electron-deficient pyrazine core .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .
- ADMET profiling : Simulate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Q. What strategies mitigate stability issues (e.g., hydrolysis or photodegradation) during storage or experimental handling?
- Methodological Answer :
- Storage : Keep the compound in amber vials under inert gas (N/Ar) at –20°C to slow hydrolysis of the nitrile group .
- Stabilizers : Add radical scavengers (e.g., BHT) to ethanol/DMSO stock solutions to prevent oxidative degradation .
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) in aqueous systems to avoid base-catalyzed decomposition .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
